Croalbidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

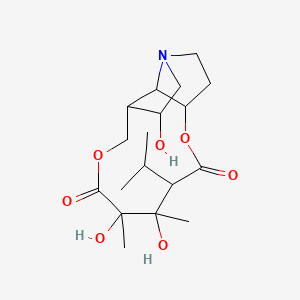

2D Structure

Properties

IUPAC Name |

5,6,11-trihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO7/c1-9(2)13-15(21)26-12-5-6-19-7-11(20)10(14(12)19)8-25-16(22)18(4,24)17(13,3)23/h9-14,20,23-24H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVCLVKKOTUWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(COC(=O)C(C1(C)O)(C)O)C(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311926 | |

| Record name | 4,5,9-Trihydroxy-4,5-dimethyl-3-(propan-2-yl)decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41714-30-1 | |

| Record name | NSC211514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC247528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,9-Trihydroxy-4,5-dimethyl-3-(propan-2-yl)decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence of Croalbidine

Botanical Origin and Distribution of Crotalaria albida

Croalbidine is a natural compound sourced from Crotalaria albida B.Heyne ex Roth, a plant belonging to the Fabaceae (bean) family. clinicalpub.comiisc.ac.inncsu.edu This species, also known by synonyms such as Crotalaria montana Roxb., is an annual or short-lived perennial undershrub. iisc.ac.inncsu.eduthepharmstudent.com The plant is characterized as a diffuse, much-branched woody herb with branches often radiating from a sturdy, perennial rootstock. iisc.ac.inefloraofindia.com It typically grows in grasslands, dry deciduous and open forests, scrub jungles, and clearings. iisc.ac.inncsu.eduefloraofindia.com

The geographical distribution of Crotalaria albida is extensive, covering tropical and subtropical regions of Asia. ncsu.edukew.org Its native range spans from the Indian subcontinent to Southeast Asia and China. efloraofindia.comkew.orgphytomednepal.com The plant is commonly found throughout India, particularly in the hotter regions and at altitudes up to 1000m. iisc.ac.inthepharmstudent.com

Table 1: Geographical Distribution of Crotalaria albida

| Region/Country | Specific Locations/States |

|---|---|

| India | Andhra Pradesh, Karnataka, Kerala, Tamil Nadu, Odisha, Arunachal Pradesh, Assam, Bihar, Goa, Gujarat, Haryana, Himachal Pradesh, Jammu-Kashmir, Madhya Pradesh, Maharashtra, Meghalaya, Punjab, Rajasthan, Sikkim, Tripura, Uttar Pradesh, West Bengal. iisc.ac.inefloraofindia.com |

| Southeast Asia | Cambodia, Laos, Malaysia, Myanmar, Philippines, Thailand, Vietnam. efloraofindia.comkew.org |

| East Asia | China (South-Central and Southeast), Hainan, Nansei-shoto (Ryukyu Islands), Taiwan. kew.orgphytomednepal.com |

| Other Asian Regions | Bangladesh, East Himalaya, Jawa, Lesser Sunda Islands, Nepal. kew.orgphytomednepal.com |

Optimized Extraction and Purification Methodologies for Pyrrolizidine (B1209537) Alkaloids

The isolation of pyrrolizidine alkaloids (PAs) like this compound from Crotalaria species involves multi-step extraction and purification processes. The general procedure begins with the collection and processing of plant material, typically the aerial parts or seeds, which are shade-dried and ground into a fine powder. nepjol.inforesearchgate.net

Solvent extraction is a common method. nepjol.inforesearchgate.net A preliminary wash with a non-polar solvent like hexane (B92381) is often performed to remove fats and other unsaturated organic compounds. nepjol.info Following this defatting step, the plant residue is macerated in a polar solvent, most commonly methanol (B129727) or ethanol, for an extended period, such as seven days at room temperature. nepjol.info Other techniques like Soxhlet extraction, ultrasonication, and homogenization can also be employed to enhance extraction efficiency. researchgate.net Supercritical fluid extraction using carbon dioxide, sometimes mixed with ethanol, has been successfully used for isolating monocrotaline (B1676716), another PA, from Crotalaria seeds. nih.gov

After extraction, the crude alkaloid mixture is purified. This typically involves liquid-liquid extraction to separate the alkaloid fraction. Further purification and isolation of individual alkaloids are achieved using chromatographic techniques. researchgate.netinchem.org High-performance liquid chromatography (HPLC) is a key method for separating the complex mixture of PAs. researchgate.netinchem.org

Table 2: Methodologies for Pyrrolizidine Alkaloid Extraction

| Method | Description | Key Parameters | Source(s) |

|---|---|---|---|

| Solvent Maceration | Soaking powdered plant material in a solvent to dissolve alkaloids. Often preceded by a hexane wash. | Solvent: Methanol or Ethanol. Duration: Several days. | nepjol.info |

| Supercritical Fluid Extraction | Using supercritical CO₂, sometimes with a co-solvent like ethanol, to extract alkaloids under high pressure. | Solvent: Supercritical CO₂ +/- Ethanol. Conditions: High pressure and controlled temperature. | nih.gov |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, suitable for exhaustive extraction. | Solvent: Methanol, Ethanol. | researchgate.net |

| Ultrasound-Assisted Extraction | Using ultrasonic waves to disrupt plant cell walls and enhance solvent penetration. | Solvent: Methanol, Ethanol. | researchgate.net |

| Liquid-Liquid Extraction | Partitioning the crude extract between two immiscible liquid phases to separate alkaloids. | Used for initial purification of the crude extract. | |

Historical Context of this compound Discovery and Characterization

This compound was first isolated from the plant Crotalaria albida Heyne ex Roth (syn. C. montana), an undershrub found in the hotter parts of India. thepharmstudent.comcu.ac.bd The initial reports on its isolation and structural work date back to the early 1970s. publish.csiro.au

Early chemical analysis established this compound as a pyrrolizidine alkaloid. thepharmstudent.com Through acid hydrolysis, it was determined to be a macrocyclic diester. publish.csiro.au The hydrolysis products were identified as (+)-trichodesmic acid lactone and a novel amino alcohol (necine base) which was named croalbinecine (B1196255). cu.ac.bdpublish.csiro.au The molecular formula for this compound was identified as C₁₈H₂₉NO₇. thepharmstudent.com

Subsequent research focused on elucidating the precise three-dimensional structure of its components. The stereochemistry of croalbinecine was defined as 1α-hydroxymethyl-8α-pyrrolizidine-2β,7β-diol through nuclear magnetic resonance (NMR) spectroscopy and its chemical conversion into turneforcidine (B1243542). publish.csiro.au This detailed structural analysis confirmed the absolute configuration of this compound. publish.csiro.au More recently, other related pyrrolizidine alkaloids, such as neothis compound and neocroalbidinone, have also been isolated from Crotalaria albida and characterized using NMR spectroscopy and mass spectrometry. researchgate.net

Structural Elucidation and Stereochemical Determination of Croalbidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of croalbidine. chemfaces.comnumberanalytics.com This powerful analytical technique provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. numberanalytics.com By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectra, researchers can deduce the connectivity of atoms and the structure of the carbon skeleton. numberanalytics.comlibretexts.org

In the case of this compound, NMR measurements were crucial in defining the stereochemistry of its necine base, croalbinecine (B1196255), as lα-hydroxymethyl-8α-pyrrolizidine-2β,7β-diol. chemfaces.compublish.csiro.aupublish.csiro.au The analysis of the NMR spectrum of the hydrochloride of the amino alcohol derived from this compound was interpretable based on the proposed structure, with the expected deshielding of the protons in the pyrrolizidine (B1209537) ring. publish.csiro.au Advanced 2D NMR techniques, which reveal correlations between different nuclei, would have further aided in assembling the complete molecular structure from individual fragments. libretexts.orgpharmacognosy.us

The ¹³C NMR spectrum, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), confirms the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons) present in the molecule. libretexts.org

Mass Spectrometric Fragmentation Analysis for Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. nih.govlabmedica.com For this compound, mass spectral analysis established its molecular formula as C₁₈H₂₉NO₇. thepharmstudent.com

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. researchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural clues. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. thepharmstudent.com For instance, the mass spectrum of a derivative of this compound showed a molecular ion for the free base at m/z 435. publish.csiro.au This information, combined with data from other analytical methods, provides a comprehensive picture of the molecule's structure.

X-ray Crystallographic Insights from Related Pyrrolizidine Alkaloids for Stereochemical Deduction

While a direct single-crystal X-ray diffraction analysis for this compound itself is not explicitly mentioned in the provided context, this technique is a definitive method for determining the absolute stereochemistry of molecules. researchgate.net The absolute configuration of related pyrrolizidine alkaloids, such as neothis compound, neocroalbidinone, and alexine, has been successfully determined using this method. researchgate.netkib.ac.cn

The insights gained from the crystal structures of these closely related compounds provide a strong basis for deducing the stereochemistry of this compound. The three-dimensional structures of other pyrrolizidine alkaloids reveal conserved structural features and preferred conformations, which can be extrapolated to this compound. nih.gov This comparative approach is a common and reliable strategy in the structural elucidation of natural products when suitable crystals of the target compound are unavailable.

Chemical Conversion Studies for Stereochemical Correlation (e.g., this compound to Turneforcidine)

Chemical conversion studies provide a powerful method for establishing stereochemical relationships between different compounds. A key piece of evidence in determining the stereochemistry of this compound was its chemical conversion to turneforcidine (B1243542). chemfaces.compublish.csiro.aupublish.csiro.au

This conversion was achieved through a series of chemical reactions. Initially, this compound was treated with thionyl chloride, which resulted in the replacement of the C-2 hydroxyl group with a chlorine atom. publish.csiro.au Subsequent catalytic reduction of this chlorinated intermediate removed the chlorine, yielding a product that was then hydrolyzed in acid. publish.csiro.au The resulting amino diol was found to be identical in all respects, including the sign of its specific rotation, to turneforcidine (lα-hydroxymethyl-8α-pyrrolizidin-7β-ol). publish.csiro.au This direct chemical correlation unequivocally established the stereochemistry at specific chiral centers within the this compound molecule. publish.csiro.aupublish.csiro.au

Chemical Synthesis and Analog Generation of Croalbidine and Its Derivatives

Retrosynthetic Analysis for Pyrrolizidine (B1209537) Alkaloid Core Structures

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler precursor structures. icj-e.org The process involves "disconnections," which are the reverse of known chemical reactions, symbolized by a retrosynthetic arrow (⇒). amazonaws.comjournalspress.com The goal is to trace a path from the complex target to simple, commercially available starting materials. icj-e.org

For pyrrolizidine alkaloids (PAs), the core structure is a 1-azabicyclo[3.3.0]octane system. The retrosynthetic analysis of this core typically involves several key strategies:

Disconnection of the Bicyclic System: The most common approach is to disconnect one of the C-N or C-C bonds in one of the rings to simplify the bicyclic structure into a more manageable monocyclic precursor, usually a substituted pyrrolidine (B122466). researchgate.net

Functional Group Interconversion (FGI): Functional groups in the target molecule are often modified retrosynthetically to facilitate key bond disconnections. For instance, the hydroxyl groups characteristic of many PAs, such as in Croalbidine's necine base croalbinecine (B1196255), can be traced back to precursor ketones or alkenes.

Strategic Bond Disconnection: The choice of which bond to disconnect is guided by the availability of reliable chemical reactions to form that bond in the forward synthesis. amazonaws.com For the PA skeleton, disconnections that lead to precursors suitable for cyclization reactions like intramolecular alkylation or ring-closing metathesis are often prioritized. researchgate.netresearchgate.net

Modern synthetic strategies for pyrrolizidinones, a related class, can be classified into three main types based on the monocyclic precursor used, highlighting the diverse ways the core can be retrosynthetically analyzed. researchgate.net One strategy involves constructing the bicyclic structure by cyclizing a suitably substituted pyrrolidine derivative. researchgate.net Another approach forms the second ring (ring B) from a pyrrolidone precursor. researchgate.net A third strategy constructs both rings simultaneously via a transannular cyclization. researchgate.net

Total Synthesis Approaches to Pyrrolizidine Alkaloids

The total synthesis of pyrrolizidine alkaloids translates the retrosynthetic plan into a sequence of executable reactions. The construction of the core 1-azabicyclo[3.3.0]octane skeleton is the central challenge. Over the years, numerous methodologies have been developed to achieve this.

One powerful and modern technique is Ring-Closing Enyne Metathesis (RCEM) , which has been successfully used to create the pyrrolizidine core. researchgate.net This reaction uses ruthenium-based catalysts to form the bicyclic system from an acyclic precursor containing both an alkene and an alkyne. Another prominent strategy involves the cyclization of proline or pyroglutamic acid derivatives. These readily available chiral building blocks provide a strong foundation for constructing the PA skeleton.

A common approach begins with a chiral precursor, such as L-aspartic acid, to establish the stereochemistry early in the synthesis. core.ac.uk The synthesis can proceed through a key intermediate which is then elaborated into the final bicyclic diester. core.ac.uk The synthesis of related alkaloids has also been achieved through intramolecular Morita–Baylis–Hillman reactions and transannular hydroamination, demonstrating the variety of cyclization methods available. researchgate.net

| Synthetic Strategy | Key Reaction | Precursor Type | Reference |

| Ring-Closing Metathesis | Enyne Metathesis (RCEM) | Acyclic enyne | researchgate.net |

| Chiral Pool Synthesis | Cyclization/Elaboration | L-Aspartic Acid | core.ac.uk |

| Intramolecular Cycloaddition | Morita–Baylis–Hillman Reaction | Functionalized acyclic precursor | researchgate.net |

| Transannular Reaction | Transannular Hydroamination | 5-aza-trans-cyclooctene | researchgate.net |

| Pyrrolidine Cyclization | Intramolecular N-alkylation | Substituted pyrrolidine | researchgate.net |

Asymmetric Synthetic Strategies for Enantiomerically Pure this compound Analogs

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional arrangement (stereochemistry). irbbarcelona.org Therefore, developing asymmetric syntheses that produce a single enantiomer is of paramount importance. irbbarcelona.org Such strategies allow for the synthesis of enantiomerically pure analogs, which are crucial for accurately probing biological systems.

Several powerful strategies have been developed for the asymmetric synthesis of polyhydroxylated PAs, which are structurally analogous to this compound. d-nb.info

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. d-nb.info For example, the asymmetric total synthesis of (+)-alexine, a polyhydroxylated PA, was achieved starting from a d-arabinofuranose (B83111) derivative. d-nb.info This strategy embeds the desired stereochemistry from the beginning, guiding the stereochemical outcome of subsequent reactions.

Substrate-Controlled Diastereoselective Reactions: In this method, existing stereocenters in a synthetic intermediate are used to direct the formation of new stereocenters. An example is the BF₃·OEt₂-induced allylation of an aldehyde intermediate during the synthesis of (+)-alexine, which proceeds with high diastereoselectivity. d-nb.info

Use of Chiral Catalysts: Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral precursor. irbbarcelona.org This is a highly efficient and environmentally friendly method for creating chiral molecules. For instance, chiral copper catalysts have been used in the asymmetric oxidation of amino alcohols to produce chiral products with high enantioselectivity. beilstein-journals.org

The synthesis of various PA stereoisomers often involves key stereoselective reactions such as Swern oxidations followed by nucleophilic additions (e.g., with Grignard reagents) and stereocontrolled reductions to install the required hydroxyl groups with the correct orientation. d-nb.info

| Asymmetric Strategy | Description | Example Application | Reference |

| Chiral Pool Synthesis | Utilizes enantiopure natural products (e.g., sugars, amino acids) as starting materials. | Synthesis of (+)-alexine from a d-arabinofuranose derivative. | d-nb.info |

| Diastereoselective Allylation | An existing chiral center directs the stereoselective addition of an allyl group. | BF₃·OEt₂-induced allylation in the (+)-alexine synthesis. | d-nb.info |

| Asymmetric Dihydroxylation | A chiral ligand directs the formation of a diol with a specific stereochemistry from an alkene. | Used to create polyhydroxylated PAs. | d-nb.info |

| Catalytic Asymmetric Reaction | A chiral catalyst selectively produces one enantiomer over the other. | Asymmetric oxidation of amino alcohols using a chiral copper catalyst. | beilstein-journals.org |

Rational Design of this compound Analogs for Mechanistic Probes

Rational design involves creating molecules with specific structural modifications to investigate biological processes, such as a drug's mechanism of action. nih.gov By designing and synthesizing analogs of a natural product like this compound, researchers can create molecular probes to identify cellular targets, clarify metabolic pathways, and understand structure-activity relationships. nih.gov

The design of these probes is a deliberate process focused on optimizing them for a specific purpose. nih.gov For this compound, this could involve several approaches:

Affinity Probes: Analogs can be designed to bind covalently to this compound's biological target. This typically involves incorporating a reactive functional group (a "warhead") into the molecule that can form a permanent bond with the target protein upon binding, allowing for its isolation and identification.

Reporter-Tagged Probes: A reporter group, such as a fluorescent dye or a biotin (B1667282) tag, can be attached to the this compound scaffold. This allows for the visualization of the molecule within cells or its purification from complex biological mixtures, helping to track its distribution and identify binding partners. The linker connecting the probe to the scaffold must be carefully chosen to not interfere with its biological activity. irbbarcelona.org

Minimalist Analogs: Simpler analogs that retain the core pharmacophore (the essential structural features required for activity) can be synthesized. These help to determine the minimal structural requirements for biological effect and can lead to analogs with improved properties, such as increased stability or better cell permeability.

Mechanistic Analogs: Specific functional groups can be altered or removed to test hypotheses about their role in the mechanism of action. For example, if a specific hydroxyl group is thought to be crucial for binding to a receptor via hydrogen bonding, an analog could be synthesized where this group is removed or replaced with a hydrogen or a methoxy (B1213986) group. Observing the change in biological activity would provide evidence for or against the hypothesis.

The ultimate goal of creating these rationally designed probes is to deconstruct the complex biology of this compound, providing a clearer picture of how it functions at a molecular level and enabling the development of next-generation compounds. nih.govnih.gov

Biosynthetic Pathways and Precursor Incorporation Studies

General Biosynthesis of Pyrrolizidine (B1209537) Alkaloids in Crotalaria Species

Pyrrolizidine alkaloids are a large group of secondary metabolites that plants, including those in the Crotalaria genus (family Fabaceae), are thought to produce as a defense against herbivores. nih.govnumberanalytics.com The general biosynthetic pathway of PAs can be bifurcated into the formation of the necine base and the necic acid moiety, which are synthesized via distinct routes before their final condensation. nih.gov

The necine base, the core bicyclic structure of PAs, is derived from amino acids. nih.gov In Crotalaria species, the biosynthesis of the necine base begins with the amino acid arginine, which serves as a precursor to the polyamines putrescine and spermidine (B129725). nih.govuni-bonn.de A pivotal and pathway-specific enzyme, homospermidine synthase (HSS), catalyzes the reaction between putrescine and spermidine to form homospermidine. nih.govwikipedia.org Research has shown that in Crotalaria, HSS is specifically expressed in the root nodules that form after infection with rhizobial bacteria, indicating that PA biosynthesis is initiated in this specialized organ. numberanalytics.com Following the formation of homospermidine, a series of oxidation, cyclization, and reduction steps lead to the first key intermediate, 1-hydroxymethylpyrrolizidine. nih.gov Further enzymatic modifications, such as desaturation and hydroxylation, produce the various necine bases, like retronecine (B1221780), which is a common base found in many Crotalaria alkaloids. nih.gov

In contrast to the conserved pathway of the necine base, the necic acids exhibit greater structural diversity and are formed from different precursors. nih.gov Feeding experiments have provided strong evidence that many necic acids are derived from the catabolism of branched-chain amino acids, such as L-isoleucine, L-valine, L-leucine, and L-threonine. nih.gov For the large C10 necic acids found in macrocyclic PAs like croalbidine, the pathway involves the condensation of two separate units, each typically derived from one of these amino acids.

Proposed Enzymatic Steps in the Formation of the this compound Scaffold

This compound is a macrocyclic diester alkaloid. thepharmstudent.com Its structure consists of the necine base croalbinecine (B1196255) (a stereoisomer of 1α-hydroxymethyl-8α-pyrrolizidine-2β,7β-diol) esterified with trichodesmic acid. researchgate.netpublish.csiro.au While not all enzymes in the pathway have been isolated and characterized, the required enzymatic steps can be proposed based on established biochemical principles and studies of related alkaloids. nih.govcuvillier.de

The formation of the necine base (croalbinecine) is believed to follow these steps:

Homospermidine Synthase (HSS): This is the first committed enzyme, catalyzing the NAD+-dependent formation of homospermidine from putrescine and spermidine. nih.gov

Diamine Oxidase: A copper-dependent oxidase is proposed to catalyze the oxidative deamination of both primary amino groups of homospermidine to yield an unstable dialdehyde (B1249045) intermediate. nih.gov

Spontaneous Cyclization: The dialdehyde intermediate, 4,4´-iminodibutanal, likely undergoes a spontaneous intramolecular Mannich reaction to form the pyrrolizidine-1-carbaldehyde Schiff base. nih.gov

Alcohol Dehydrogenase: A reductase is proposed to reduce the carbaldehyde to the corresponding alcohol, 1-hydroxymethylpyrrolizidine. nih.gov

Hydroxylases/Desaturases: A series of currently uncharacterized enzymes, likely cytochrome P450 monooxygenases, are responsible for the subsequent hydroxylations and desaturations of the pyrrolizidine ring to form the final croalbinecine base. nih.gov

The formation of the necic acid (trichodesmic acid) involves the coupling of two C5 units derived from amino acids. The proposed enzymatic reactions include:

Transaminases and Dehydrogenases: These enzymes convert the precursor amino acids (isoleucine/threonine and valine/leucine) into their corresponding α-keto acids.

Acetohydroxyacid Synthase (AHAS)-like Enzyme: An enzyme similar to AHAS, which is involved in branched-chain amino acid biosynthesis, is postulated to catalyze the key condensation step between two of these keto-acid-derived units to form the C10 backbone. cuvillier.deuni-kiel.de

Isomerases, Dehydratases, and Reductases: A series of subsequent enzymatic modifications would be required to achieve the final stereochemistry and functional groups of trichodesmic acid.

Finally, the esterification step joins the two components. An activated form of trichodesmic acid, likely a CoA-thioester, is esterified with the hydroxyl groups at C7 and C9 of the croalbinecine base to form the macrocyclic diester, this compound. This final step is likely catalyzed by an acyltransferase , possibly belonging to the BAHD family of acyltransferases. nih.gov

| Biosynthetic Stage | Enzyme Class (Proposed) | Function |

|---|---|---|

| Necine Base Formation | Homospermidine Synthase (HSS) | Catalyzes the first committed step: formation of homospermidine. |

| Diamine Oxidase | Oxidizes homospermidine to a dialdehyde intermediate. | |

| Alcohol Dehydrogenase | Reduces the cyclized carbaldehyde to an alcohol. | |

| Hydroxylases/Desaturases | Introduce hydroxyl groups and double bonds to the necine core. | |

| Necic Acid Formation | Transaminases/Dehydrogenases | Convert amino acid precursors to α-keto acids. |

| Acetohydroxyacid Synthase (AHAS)-like | Catalyzes the condensation of two C5 units to form the C10 acid backbone. | |

| Final Assembly | Acyltransferase (BAHD family) | Catalyzes the macrocyclic esterification of the necine base with the necic acid. |

Isotopic Labeling and Precursor Feeding Experiments to Delineate Biosynthetic Intermediates

The elucidation of the biosynthetic pathway of pyrrolizidine alkaloids heavily relies on isotopic labeling and precursor feeding experiments. nih.gov These techniques involve supplying a plant with a potential precursor molecule containing a radioactive (e.g., ¹⁴C) or stable (e.g., ¹³C, ²H) isotope and then tracking the incorporation of this label into the final natural product. publish.csiro.au

Early studies on Crotalaria spectabilis, a producer of the PA monocrotaline (B1676716), demonstrated that feeding the plants with [¹⁴C]-ornithine resulted in efficient and specific incorporation of the radiolabel into the retronecine (necine base) portion of the alkaloid. nih.gov This confirmed that ornithine (via its decarboxylation product, putrescine) is a direct precursor to the necine skeleton in Crotalaria. nih.govuni-bonn.de

To determine the origins of the necic acid moiety, more complex feeding experiments were necessary. Crucial work was performed on Crotalaria globifera, which produces trichodesmine, an alkaloid containing the same necic acid as this compound (trichodesmic acid). In these experiments, various ¹⁴C-labeled amino acids were fed to the plants, and the resulting trichodesmic acid was isolated and degraded to locate the position of the label. The results showed that:

L-isoleucine and L-threonine specifically label one half of the C10 necic acid.

L-valine and L-leucine specifically label the other half of the acid.

These findings provided definitive proof that trichodesmic acid is assembled from two different C5 units, each derived from a branched-chain amino acid. The feeding of [1,4-³H]putrescine in the same experiments served as a control, confirming its specific incorporation into the necine base and not the necic acid.

| Plant Species | Labeled Precursor Fed | Alkaloid Component Labeled | Conclusion | Reference |

|---|---|---|---|---|

| Crotalaria spectabilis | [¹⁴C]-Ornithine | Retronecine (Necine base) | Ornithine is a direct precursor to the necine base. | nih.gov |

| Crotalaria globifera | [¹⁴C]-L-Isoleucine | Trichodesmic Acid (Necic acid) | Isoleucine is a precursor for one C5 unit of the necic acid. | |

| Crotalaria globifera | [¹⁴C]-L-Threonine | Trichodesmic Acid (Necic acid) | Threonine (a precursor to isoleucine) is incorporated into the same C5 unit. | |

| Crotalaria globifera | [¹⁴C]-L-Valine | Trichodesmic Acid (Necic acid) | Valine is a precursor for the second C5 unit of the necic acid. | |

| Crotalaria globifera | [¹⁴C]-L-Leucine | Trichodesmic Acid (Necic acid) | Leucine (related to valine metabolism) is incorporated into the second C5 unit. |

Molecular Mechanisms of Interaction of Croalbidine

Biochemical Targets and Specific Binding Interactions within Cellular Systems

The toxic effects of pyrrolizidine (B1209537) alkaloids like croalbidine are initiated by their metabolic activation within the liver, making hepatocytes a primary target. inchem.org The resulting reactive metabolites, specifically pyrrolic esters (dehydro-alkaloids), are highly reactive electrophiles. inchem.org These metabolites can interact with a variety of nucleophilic sites within the cell. While the complete range of primary biochemical interactions and specific macromolecular targets responsible for PA-induced pathogenesis has not been fully elucidated, it is understood that reactions with essential cellular constituents are the main cause of liver cell necrosis. inchem.org

Although specific binding studies for this compound are not extensively documented, research on other pyrrolizidine alkaloids provides insight into potential interactions. A study analyzing thirteen different PAs demonstrated significant binding activities to muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) (5-HT2) neuroreceptors. researchgate.net In that study, twelve of the tested PAs showed IC50 values for inhibiting radioligand binding to mACh receptors ranging from 8.7 µM to 512.5 µM, while ten PAs inhibited binding to 5-HT2 receptors with IC50 values between 23.2 µM and 608.6 µM. researchgate.net However, the same study found that most of the tested PAs did not significantly affect acetylcholine-related enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). researchgate.net These findings suggest that while some PAs can interact with specific neuroreceptor systems, their primary toxic mechanism is generally attributed to the indiscriminate reactivity of their metabolites.

Table 1: Inhibitory Activity of Various Pyrrolizidine Alkaloids on Neuroreceptors

| Pyrrolizidine Alkaloid | Target Receptor | Activity (IC50 Value) | Reference |

|---|---|---|---|

| 3-acetylheliosupine | mAChR | Range: 2.9 µM - 159.7 µM | researchgate.net |

| Various PAs (12 types) | mAChR | Range: 8.7 µM - 512.5 µM | researchgate.net |

| Various PAs (10 types) | 5-HT2R | Range: 23.2 µM - 608.6 µM | researchgate.net |

This table presents findings from studies on various pyrrolizidine alkaloids, not specifically this compound, to illustrate potential biochemical interactions of this compound class.

In Vitro Studies on Reactive Metabolite Formation (e.g., Pyrrolic Dehydro-alkaloids)

The toxicity of this compound is dependent on its metabolic conversion into reactive pyrrolic metabolites, also known as dehydro-pyrrolizidine alkaloids. inchem.org This bioactivation process is a central focus of in vitro toxicological studies. The essential structural feature required for a PA to be hepatotoxic is a 1-hydroxymethylpyrrolizidine nucleus with a double bond at the 1:2-position, which this compound possesses. researchgate.netinchem.org

In vitro metabolism assays are critical for studying the formation of these reactive species. admescope.com These studies typically utilize liver-derived enzyme systems, such as subcellular microsomal fractions or hepatocytes, which contain the necessary cytochrome P450 (CYP) enzymes to metabolize the parent alkaloid. admescope.comnih.gov Due to their high reactivity and short lifespan, the pyrrolic metabolites cannot be analyzed directly. biocrick.com Instead, they are stabilized by trapping agents, such as glutathione (B108866) (GSH) or cyanide, which form stable conjugates that can be detected and characterized, often using high-resolution mass spectrometry. biocrick.comnih.govnih.gov

Studies on structurally similar PAs have demonstrated the utility of these methods. For instance, when isolated rat livers were perfused with PAs like monocrotaline (B1676716) and trichodesmine, researchers could quantify the release of reactive dehydroalkaloids and their detoxification products. chemfaces.com Such experiments show that differences in the rate of formation and subsequent reactivity of these metabolites can account for the varying toxicological profiles of different PAs. chemfaces.com The formation of N-oxides is another metabolic route, which is generally considered a detoxification pathway as N-oxides are less toxic and more readily excreted. inchem.org

Table 2: In Vitro Methodologies for Studying Reactive Metabolite Formation

| Methodology | Description | Purpose | Reference |

|---|---|---|---|

| Incubation with Liver Microsomes | Utilizes subcellular fractions containing cytochrome P450 enzymes. | To simulate the primary metabolic activation of PAs in the liver. | nih.gov |

| Reactive Metabolite Trapping | Uses nucleophilic trapping agents like glutathione (GSH) or cyanide. | To stabilize highly reactive, short-lived pyrrolic metabolites into detectable adducts. | biocrick.comnih.gov |

| Mass Spectrometry Analysis | High-resolution mass spectrometry (HR-MS) is used to identify and quantify the trapped adducts. | To characterize the structure of reactive metabolites and understand bioactivation pathways. | nih.govnih.gov |

| Perfused Liver Models | Uses an isolated, intact liver to study metabolism and transport in a more physiologically relevant system. | To measure the release of metabolites into circulation and bile and quantify those bound to liver tissue. | chemfaces.com |

Mechanistic Investigations of Covalent Adduct Formation with Biological Macromolecules (e.g., DNA, RNA, Proteins)

A critical step in the mechanism of PA toxicity is the formation of covalent adducts between the reactive pyrrolic metabolites and biological macromolecules. mdpi.comtaylorandfrancis.com These electrophilic metabolites are powerful alkylating agents that react with nucleophilic centers present in DNA, RNA, and proteins. inchem.orgmdpi.com This covalent binding disrupts the normal structure and function of these macromolecules, leading to cellular damage, necrosis, and potentially carcinogenesis. inchem.orgnih.gov

The genotoxicity of PAs is linked to the formation of specific DNA adducts. researchgate.net Mechanistic studies suggest that many carcinogenic PAs induce tumors through a genotoxic pathway mediated by DNA adducts derived from 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), the core pyrrolic structure. researchgate.net These adducts can cause mutations during DNA replication, initiating the process of chemical carcinogenesis. nih.govmdpi.com The formation of cyclic 1,N2-propanodeoxyguanosine adducts, for example, has been demonstrated for other aldehydes that react with DNA. nih.gov

Studies investigating the bound pyrroles in the liver after administration of other PAs found that the chemical form of the adducts is a 7-thioether conjugate, likely with cysteine residues in proteins or with glutathione. chemfaces.com This indicates that monoalkylation is a key reaction, where a single reactive metabolite molecule binds to a macromolecule. chemfaces.com The detection of these adducts can serve as a biomarker for the "biologically effective dose" of the carcinogen and help in assessing risk. mdpi.com

Modulation of Key Enzymatic Activities and Metabolic Pathways at the Molecular Level

The reactive metabolites generated from this compound can directly modulate enzyme activity. As potent electrophiles, they can covalently bind to nucleophilic amino acid residues (such as cysteine or histidine) within enzyme active sites or allosteric sites, leading to irreversible inhibition and disruption of cellular processes. scbt.compatsnap.com

Advanced Analytical and Spectroscopic Methodologies for Croalbidine Research

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

High-resolution chromatography is fundamental in the isolation and quantitative analysis of croalbidine. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the resolving power necessary to separate individual components from complex mixtures. labmanager.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally unstable compounds, making it well-suited for molecules like this compound. labmanager.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. openaccessjournals.com The versatility of HPLC is enhanced by a variety of detectors (e.g., UV-visible, photodiode array) and its ability to be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities. openaccessjournals.comnih.gov Modern ultra-high performance liquid chromatography (UHPLC) systems, which use columns with sub-2 µm particles, provide even greater resolution and speed for in-depth metabolite profiling prior to isolation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds. labmanager.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. drawellanalytical.com The key advantages of GC-MS include high chromatographic efficiency, speed, and the ability to provide detailed structural information through mass spectrometry, which aids in the definitive identification of unknown compounds by determining their molecular formula with high accuracy. drawellanalytical.com For less volatile compounds, derivatization may be required to increase their volatility for GC analysis.

The selection between HPLC and GC-MS often depends on the analyte's properties. The following table provides a comparative overview of these two indispensable techniques.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Mobile Phase | Liquid | Inert Gas (e.g., Helium, Nitrogen) |

| Stationary Phase | Solid particles packed in a column | Liquid or solid coating on the inside of the column |

| Analytes | Non-volatile, polar, thermally unstable compounds, biologics. labmanager.com | Volatile and thermally stable compounds. labmanager.com |

| Key Advantages | Versatile for a wide range of compounds, multiple detector options. openaccessjournals.com | High resolution, speed, sensitivity (especially with MS). labmanager.com |

| Common Detectors | UV-Visible, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). openaccessjournals.comnih.gov | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS). labmanager.com |

Advanced NMR Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing comprehensive information about the carbon-hydrogen framework and stereochemistry. For this compound, ¹H and ¹³C NMR have been utilized to establish its structure.

Advanced NMR experiments provide deeper insights beyond standard one-dimensional (1D) spectra, which can be crowded and difficult to interpret for complex molecules. ipb.pt Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and revealing the molecule's connectivity and spatial arrangement.

Key advanced NMR techniques applicable to this compound research include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms they are directly attached to, providing a map of C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

Nuclear Overhauser Effect (NOE) Spectroscopy: Detects protons that are close in space, regardless of whether they are connected by bonds. This is invaluable for determining the relative stereochemistry and conformational preferences of the molecule. nptel.ac.in

These techniques, often used in combination, allow for a complete and detailed reconstruction of the molecular architecture of complex natural products like this compound.

| NMR Technique | Information Provided | Primary Application in this compound Research |

| 1D ¹H NMR | Provides information on the chemical environment and number of different types of protons. ipb.pt | Initial assessment of proton framework. |

| 1D ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. ipb.pt | Determination of the carbon skeleton. |

| COSY | Reveals ¹H-¹H spin coupling networks (proton connectivity). nptel.ac.in | Mapping adjacent protons to define spin systems. |

| HSQC/HSQC | Shows one-bond ¹H-¹³C correlations. ipb.pt | Assigning protons to their directly attached carbons. |

| HMBC | Shows two- and three-bond ¹H-¹³C correlations. ipb.pt | Assembling the complete molecular structure by connecting spin systems. |

| NOESY/ROESY | Identifies protons that are close in three-dimensional space. nptel.ac.in | Determining stereochemistry and molecular conformation. |

Circular Dichroism and Other Spectroscopic Methods for Chiral Analysis

This compound is a chiral molecule, as evidenced by its measured optical rotation ([α]D). Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of such molecules. wikipedia.orgfz-juelich.de

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgresearchgate.net This phenomenon occurs only in the absorption bands of optically active chromophores. wikipedia.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. For complex molecules, the CD spectrum serves as a unique fingerprint that can be compared with theoretical calculations or data from related compounds to assign stereochemistry. It is particularly useful for analyzing the secondary structures of biomacromolecules and determining the enantiomeric purity of smaller chiral compounds. wikipedia.orgwarwick.ac.uk

| Technique | Principle | Information Gained | Relevance to this compound |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Provides the sign and magnitude of optical rotation ([α]D). | Confirms the bulk chirality of the isolated this compound. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. wikipedia.org | Provides information on absolute configuration and conformation of chiral molecules. | Detailed stereochemical analysis and conformational studies. |

Immunoanalytical Techniques for Detection and Quantification

Immunoanalytical techniques are highly sensitive and specific methods that rely on the binding interaction between an antibody and its target antigen. nih.gov While specific immunoassays for this compound are not documented in the provided sources, these methods represent a potent strategy for its detection and quantification in various samples. nih.govabyntek.com

The development of an immunoassay for this compound would involve producing antibodies that specifically recognize and bind to the molecule. Once these antibodies are available, several assay formats can be employed.

Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common immunoassay formats. nih.gov A competitive ELISA is often used for small molecules like this compound. In this format, a known amount of enzyme-labeled this compound competes with the this compound in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

The primary advantages of immunoanalytical techniques are their high sensitivity, allowing for the detection of trace amounts of an analyte, and their high throughput and cost-effectiveness compared to traditional chromatographic methods. nih.govnih.gov

| Immunoassay Type | Basic Principle | Common Use |

| ELISA (Enzyme-Linked Immunosorbent Assay) | An enzyme-conjugated antibody or antigen is used to generate a measurable signal (e.g., color change). abyntek.comnih.gov | Quantification of analytes in various biological samples. |

| RIA (Radioimmunoassay) | Uses a radioisotope-labeled antigen as a tracer. abyntek.com | Highly sensitive quantification, though use is limited by handling of radioactive materials. abyntek.com |

| Western Blot | Separates proteins by size via electrophoresis before detection with antibodies. abyntek.com | Primarily for detecting specific proteins in a complex mixture. |

| Immunofluorescence | Uses fluorochrome-labeled antibodies to visualize antigens in cells or tissues. abyntek.com | Localization of analytes within cellular structures. |

Theoretical and Computational Chemistry Approaches to Croalbidine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred position and orientation of a ligand (in this case, Croalbidine) when it binds to a specific protein receptor. researchgate.net This method models the interaction between the small molecule and the protein's binding site at an atomic level, helping to characterize the behavior of the ligand and elucidate biochemical processes. researchgate.netiupac.org

The process involves two main steps: first, sampling different conformations of the ligand within the protein's active site (a process called "posing"), and second, estimating the strength of the interaction for each pose using a "scoring function". researchgate.net The goal is to identify the pose with the most favorable binding energy, which is predicted to be the most stable and likely binding mode. mdpi.com These scoring functions account for various forces, including electrostatic interactions, hydrogen bonds, and lipophilic (hydrophobic) interactions. researchgate.net

Several models can describe this binding process. The older "lock-and-key" model assumes a rigid protein and a ligand that fit together perfectly. mdpi.com More advanced models like the "induced fit" model account for the flexibility of the protein, which can undergo conformational changes to better accommodate the ligand. mdpi.com Modern docking software often employs incremental construction algorithms, where the ligand is built piece by piece into the active site, allowing for its rotational bonds to be flexible during the docking process. researchgate.net

A typical molecular docking study on this compound would identify a potential protein target and then simulate its binding. The results would provide insights into the binding affinity, usually expressed as a negative score in kcal/mol (where a more negative value indicates stronger binding), and detail the specific amino acid residues in the protein that form key interactions (like hydrogen bonds or hydrophobic contacts) with this compound.

Table 1: Example of Molecular Docking Results for a Ligand with a Target Protein

This table is illustrative and does not represent actual data for this compound.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Ligand-X | Kinase Y | -8.5 | SER-120, LYS-45 | LEU-18, VAL-26, ALA-43 |

| Ligand-X | Protease Z | -7.2 | ASP-98 | PHE-101, TRP-60 |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum mechanics (QM) provides the most accurate theoretical methods for studying the properties of a molecule by solving the Schrödinger equation. lhasalimited.org These calculations offer deep insights into the electronic structure, which governs the molecule's reactivity and preferred three-dimensional shape (conformation). lhasalimited.org

Density Functional Theory (DFT) is a popular and versatile QM method used to investigate the electronic properties of molecules. lhasalimited.orgwikipedia.org For a molecule like this compound, DFT calculations can determine:

Electronic Structure : This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

Reactivity : QM methods can generate electron density maps and electrostatic potential maps, which show the distribution of charge across the molecule. These maps highlight electron-rich areas susceptible to electrophilic attack and electron-poor areas susceptible to nucleophilic attack, thereby predicting its reactive sites.

Conformation : By calculating the energy of different spatial arrangements of the atoms, QM can identify the lowest-energy (most stable) conformations of this compound. iupac.org This is crucial as the biological activity of a molecule is often dependent on it adopting a specific shape to fit into a receptor's binding site.

To perform these calculations, researchers select a functional (e.g., B3LYP, M11-L) and a basis set (e.g., 6-311++G(d,p)), which define the level of theoretical approximation. mdpi.com To better simulate biological conditions, solvation models can be included to account for the effects of a solvent like water. mdpi.com

Table 2: Example of Calculated Quantum Mechanical Properties for a Molecule

This table is illustrative and does not represent actual data for this compound.

| Property | Value | Method |

| Energy of HOMO | -6.2 eV | DFT/B3LYP/6-31G |

| Energy of LUMO | -1.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.1 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-31G |

| Most Stable Conformer Energy | -850.12 Hartrees | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, showing how atoms and molecules move over time. researchgate.net MD simulations solve Newton's equations of motion for a system containing the protein, the ligand (this compound), and surrounding solvent molecules (typically water), providing a trajectory that reveals the system's behavior on a timescale from picoseconds to microseconds or longer. researchgate.netvolkamerlab.org

MD simulations are critical for several reasons:

Conformational Ensemble : Molecules are not static; they are flexible and can adopt a range of different shapes or conformations. iupac.orgvolkamerlab.org MD simulations explore this "conformational ensemble" by simulating the molecule's natural fluctuations, which can reveal transient or "cryptic" binding pockets on a protein that are not visible in a static crystal structure. volkamerlab.org

Binding Stability : After a ligand is docked to a protein, an MD simulation can assess the stability of the predicted binding pose. nih.gov By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position, researchers can determine if the ligand remains stably bound or if it drifts away from the active site.

Binding Dynamics : MD simulations provide detailed insights into the entire binding process. mdpi.comirbbarcelona.org They can reveal how the protein and ligand adjust their conformations upon binding (induced fit) and highlight the key interactions, such as hydrogen bonds, that persist throughout the simulation, indicating their importance for stable binding. irbbarcelona.orgnih.gov

Analysis of an MD trajectory can involve clustering the conformations to identify the most populated structural states and calculating binding free energies to provide a more accurate estimate of binding affinity than docking scores alone. nih.govlambris.com

Table 3: Example of Analysis from a Molecular Dynamics Simulation

This table is illustrative and does not represent actual data for this compound.

| Analysis Metric | Result | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand remains stable in the binding pocket. |

| Conformational Cluster 1 | 65% of simulation time | Represents the most dominant and stable binding mode. |

| Conformational Cluster 2 | 20% of simulation time | A secondary, less stable binding mode. |

| Key Hydrogen Bond Occupancy | ASP-150 -- Ligand (88%) | A very stable and critical hydrogen bond for binding. |

In Silico Prediction of Metabolism Pathways and Mechanistic Potential

In silico metabolism prediction uses computational tools to forecast how a compound like this compound might be chemically modified by metabolic enzymes in the body. news-medical.net Understanding a compound's metabolic fate is crucial, as metabolism can activate, inactivate, or transform it into a toxic substance. news-medical.net

These predictive tools are typically categorized as either ligand-based or structure-based. nih.gov Many programs use knowledge-based systems that contain databases of known biotransformation reactions. lhasalimited.orgnih.gov When a new molecule is submitted, the software identifies reactive sites on the molecule and applies known metabolic rules to predict the resulting metabolites.

The predictions are often divided into two phases:

Phase I Metabolism : Involves reactions like oxidation, reduction, and hydrolysis, primarily carried out by enzymes like the Cytochrome P450 (CYP) family. nih.govfrontiersin.org Software can predict the specific atoms in this compound that are most likely to be oxidized by different CYP isozymes.

Phase II Metabolism : Involves conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the parent compound or its Phase I metabolite. nih.govfrontiersin.org This generally increases water solubility and facilitates excretion.

The output of these tools is a list of potential metabolites, often presented as a metabolic pathway map. news-medical.net This information helps guide experimental studies to identify actual metabolites and can flag the potential formation of reactive or toxic products early in the research process. lhasalimited.org

Table 4: Example of Predicted Metabolites for a Compound

This table is illustrative and does not represent actual data for this compound.

| Parent Compound | Predicted Reaction | Enzyme Family | Predicted Metabolite |

| Compound-Y | Aromatic Hydroxylation | CYP2D6 | Hydroxy-Compound-Y |

| Compound-Y | N-dealkylation | CYP3A4 | Desmethyl-Compound-Y |

| Hydroxy-Compound-Y | Glucuronidation | UGT | Compound-Y-Glucuronide |

Comparative Biochemical and Mechanistic Investigations with Other Pyrrolizidine Alkaloids

Structural Homologies and Differentiations within the Pyrrolizidine (B1209537) Alkaloid Class

Pyrrolizidine alkaloids (PAs) represent a large, diverse group of naturally occurring compounds synthesized by numerous plant species as a defense mechanism against herbivores. researchgate.netnumberanalytics.com Their fundamental chemical structure consists of a necine base, which is a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead, esterified with one or more necic acids. nih.govmdpi.comnih.gov The significant structural diversity among PAs arises from variations in the necine base and the attached necic acids. numberanalytics.comnih.gov

PAs are broadly classified based on the structure of their necine base into types such as retronecine (B1221780), heliotridine, otonecine, and platynecine. acs.orgphytolab.com The majority of toxic PAs possess an unsaturated necine base, a feature critical to their biological activity. acs.orgresearchgate.net Further classification is based on the esterification pattern, leading to monoesters, open-chain diesters, and macrocyclic diesters. numberanalytics.com

Croalbidine, isolated from Crotalaria albida, is a pyrrolizidine alkaloid with the chemical formula C18H29NO7. thepharmstudent.com It belongs to the retronecine-type PAs. thepharmstudent.com A key structural feature of many toxic PAs is a double bond at the 1,2-position of the pyrrolizidine ring and esterification at the C7 and/or C9 positions. usu.eduinchem.org The necine base of this compound is croalbinecine (B1196255), which is a saturated pyrrolizidine triol, specifically lα-hydroxymethyl-8α-pyrrolizidine-2β,7β-diol. researchgate.netpublish.csiro.au This saturated nature of its necine base differentiates it from many of the more commonly studied hepatotoxic PAs which feature an unsaturated necine base. acs.org

The structural variations among PAs, such as the nature of the necine base (e.g., unsaturated vs. saturated), the type of ester linkage (e.g., macrocyclic vs. open-diester), and the stereochemistry, play a crucial role in determining their biological activities. nih.govproquest.com For instance, macrocyclic diesters are generally considered among the most genotoxic, followed by open diesters, with monoesters being the least genotoxic. nih.gov

Table 1: Structural Comparison of Selected Pyrrolizidine Alkaloids

| Alkaloid | Necine Base Type | Esterification Type | Key Structural Features |

|---|---|---|---|

| This compound | Retronecine (saturated necine base: croalbinecine) | Diester | Saturated necine base, esterified at C2 and C7. researchgate.netpublish.csiro.au |

| Monocrotaline (B1676716) | Retronecine | Macrocyclic Diester | Unsaturated necine base, 11-membered macrocyclic ring. phytolab.com |

| Retrorsine (B1680556) | Retronecine | Macrocyclic Diester | Unsaturated necine base, 12-membered macrocyclic ring. tandfonline.com |

| Lycopsamine | Retronecine | Open-chain Monoester | Unsaturated necine base. tandfonline.com |

| Heliotrine | Heliotridine | Open-chain Monoester | Unsaturated necine base, stereoisomer of retronecine. tandfonline.com |

| Senkirkine | Otonecine | Macrocyclic Diester | Otonecine base cannot form N-oxides. tandfonline.comwikipedia.org |

| Platyphylline | Platynecine | Diester | Saturated necine base, considered less toxic. wikipedia.org |

Comparative Analysis of Metabolic Activation Pathways Among Diverse Pyrrolizidine Alkaloids

The toxicity of most pyrrolizidine alkaloids is not inherent to the parent compound but is a consequence of metabolic activation, primarily in the liver by cytochrome P450 (CYP) enzymes. tandfonline.comnih.govd-nb.info This bioactivation process is a critical determinant of their toxic potential and varies significantly depending on the PA's structure. acs.orgresearchgate.net

The principal pathway for the activation of toxic PAs involves the oxidation of the unsaturated necine base to form highly reactive pyrrolic derivatives, also known as dehydropyrrolizidine alkaloids (DHPAs). researchgate.netusu.edunih.gov These reactive intermediates are electrophiles that can form covalent adducts with cellular nucleophiles like proteins and DNA, leading to cellular damage. nih.govd-nb.info

The structural type of the PA significantly influences which CYP enzymes are involved in its metabolic activation. For instance, otonecine-type PAs are primarily activated by CYP3A4 and CYP3A5. In contrast, retronecine-type PAs can be activated by a broader range of CYPs. acs.org

The nature of the ester side chains also modulates the rate and extent of bioactivation. Studies have shown that among retronecine-type PAs, open-ring diesters tend to generate the highest amounts of pyrrole-protein adducts, followed by macrocyclic diesters, and then monoesters. acs.org This suggests a hierarchy in the efficiency of metabolic activation based on the ester structure.

In contrast to PAs with an unsaturated necine base, those with a saturated necine base, like platynecine-type PAs, are generally not converted to toxic pyrrolic metabolites. acs.orgresearchgate.net Since this compound possesses a saturated necine base (croalbinecine), it is not expected to undergo the same metabolic activation pathway to form reactive pyrrolic intermediates as the unsaturated PAs. researchgate.netpublish.csiro.au Detoxification pathways for PAs also exist, including hydrolysis of the ester bonds and N-oxidation of the necine base, which can lead to the excretion of the compounds. mdpi.com

Table 2: Metabolic Activation Features of Different Pyrrolizidine Alkaloid Types

| PA Structural Type | Primary Metabolic Pathway | Key Enzymes | Reactivity of Metabolites |

|---|---|---|---|

| Unsaturated Retronecine-type (e.g., Monocrotaline, Retrorsine) | Oxidation to dehydropyrrolizidine alkaloids (DHPAs). researchgate.net | Broad range of CYPs. acs.org | Highly reactive, form adducts with proteins and DNA. nih.gov |

| Unsaturated Heliotridine-type (e.g., Heliotrine) | Oxidation to DHPAs. tandfonline.com | CYPs. | Reactive, form cellular adducts. nih.gov |

| Unsaturated Otonecine-type (e.g., Senkirkine) | Oxidation to DHPAs. acs.org | Primarily CYP3A4 and CYP3A5. acs.org | Reactive, form pyrrole-protein adducts. acs.org |

| Saturated Platynecine-type (e.g., Platyphylline) | Not readily metabolized to pyrrolic derivatives. acs.org | N/A for toxic activation. | Low reactivity. |

| Saturated Retronecine-type (e.g., this compound) | Not expected to form pyrrolic derivatives due to saturated necine base. researchgate.netpublish.csiro.au | N/A for toxic activation. | Low reactivity expected. |

Implications of Structural Heterogeneity for Mechanistic Diversity

The vast structural heterogeneity within the pyrrolizidine alkaloid class is directly responsible for the diverse mechanisms of action observed. The key structural determinants for the typical hepatotoxicity associated with many PAs include an unsaturated 1,2-double bond in the necine base and the presence of ester groups. usu.eduinchem.org

The type of necine base is a primary factor. Retronecine- and otonecine-type PAs with unsaturated bases are metabolized to reactive pyrroles, leading to cellular damage through covalent binding to macromolecules. acs.orgresearchgate.net In contrast, platynecine-type PAs, with their saturated necine base, lack this mechanism of toxicity. acs.org

The nature of the ester side chains also introduces mechanistic diversity. Macrocyclic diesters, open-chain diesters, and monoesters exhibit different potencies, which is linked to their varying efficiencies of metabolic activation and the reactivity of the resulting pyrrolic esters. acs.orgnih.gov The stereochemistry of the PA molecule can also influence its biological activity, with stereoisomers sometimes showing different levels of genotoxicity. nih.gov

The case of this compound highlights the importance of structural features in dictating the mechanistic pathway. Possessing a saturated necine base, this compound is structurally precluded from the well-established bioactivation pathway that leads to the formation of reactive pyrrolic intermediates responsible for the characteristic hepatotoxicity of many other PAs. researchgate.netpublish.csiro.au Therefore, its biological effects, if any, must be mediated by different mechanisms. This underscores the principle that while PAs are often grouped together, their individual chemical structures necessitate distinct mechanistic investigations. Generalizations across the entire class can be misleading, and a structure-specific approach is essential for understanding their biochemical and toxicological profiles.

Q & A

Basic Research Questions

Q. What are the foundational spectroscopic techniques for validating Croalbidine’s structural purity, and how should researchers optimize these methods?

- Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For NMR, use deuterated solvents (e.g., DMSO-d6) and compare peaks to literature values for analogous alkaloids. HR-MS should confirm molecular ion ([M+H]⁺) with <2 ppm mass error. Include purity assessments via HPLC (≥95% purity threshold) and elemental analysis .

Q. How can researchers design initial in vitro assays to evaluate this compound’s bioactivity against neurodegenerative targets?

- Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s models) with positive controls (e.g., donepezil). Use dose-response curves (IC₅₀ calculations) and triplicate runs to ensure reproducibility. Validate cytotoxicity via MTT assays on SH-SY5Y cells to exclude false positives from cell death .

Q. What criteria should guide the selection of solvent systems for this compound extraction from natural sources?

- Answer : Opt for non-polar solvents (e.g., dichloromethane) for alkaloid-rich fractions, followed by gradient elution in flash chromatography. Solvent choice must align with this compound’s logP value (predicted via ChemAxon or similar tools) to maximize yield. Document solvent purity and evaporation conditions to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different in vivo inflammation models?

- Answer : Conduct a meta-analysis of existing data, stratifying by model type (e.g., murine LPS-induced vs. carrageenan-induced edema). Use ANOVA to identify confounding variables (e.g., dosing frequency, animal strain). Validate via knock-in/knockout models to isolate NF-κB pathway interactions .

Q. What experimental strategies can elucidate this compound’s off-target effects in cancer cell lines with conflicting apoptosis data?

- Answer : Employ CRISPR-Cas9 screens to identify synthetic lethal partners. Combine transcriptomic profiling (RNA-seq) with proteomic validation (Western blot for Bcl-2/Bax ratios). Use isogenic cell lines to control for genetic variability and confirm findings via patient-derived xenografts .

Q. How can computational methods improve the design of this compound analogs with enhanced blood-brain barrier (BBB) penetration?

- Answer : Apply molecular dynamics simulations to predict BBB permeability (logBB >0.3). Use QSAR models trained on alkaloid datasets to modify substituents (e.g., N-methylation). Validate predictions using parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo microdialysis .

Q. What methodologies address reproducibility challenges in this compound’s synthetic pathways?

- Answer : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and document intermediates via LC-MS. Compare yields across labs using Open Science Framework (OSF) repositories. For stereochemical inconsistencies, employ X-ray crystallography or circular dichroism .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Experimental Design : Align with ’s guidelines for task distribution and milestone tracking in collaborative projects.

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting and obtain institutional animal care committee approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.